molecular formula C8H12O3 B15198362 rel-(1R,2R)-Methyl 2-acetylcyclobutanecarboxylate

rel-(1R,2R)-Methyl 2-acetylcyclobutanecarboxylate

Cat. No.: B15198362
M. Wt: 156.18 g/mol
InChI Key: HWXUMVKTCYWXOI-NKWVEPMBSA-N
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Description

rel-(1R,2R)-Methyl 2-acetylcyclobutanecarboxylate: is an organic compound with a cyclobutane ring structure It is characterized by the presence of an acetyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,2R)-Methyl 2-acetylcyclobutanecarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with a methyl ester in the presence of a strong base, such as sodium hydride, to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rel-(1R,2R)-Methyl 2-acetylcyclobutanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

rel-(1R,2R)-Methyl 2-acetylcyclobutanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rel-(1R,2R)-Methyl 2-acetylcyclobutanecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid, 2-acetyl-, ethyl ester: Another cyclobutane derivative with similar structural features.

    Diterpenoids: Compounds with complex ring structures that share some chemical properties with rel-(1R,2R)-Methyl 2-acetylcyclobutanecarboxylate.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl (1R,2R)-2-acetylcyclobutane-1-carboxylate

InChI

InChI=1S/C8H12O3/c1-5(9)6-3-4-7(6)8(10)11-2/h6-7H,3-4H2,1-2H3/t6-,7+/m0/s1

InChI Key

HWXUMVKTCYWXOI-NKWVEPMBSA-N

Isomeric SMILES

CC(=O)[C@@H]1CC[C@H]1C(=O)OC

Canonical SMILES

CC(=O)C1CCC1C(=O)OC

Origin of Product

United States

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